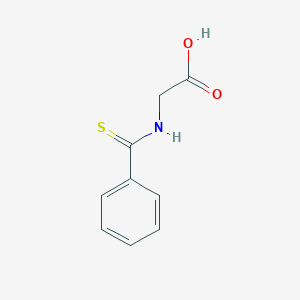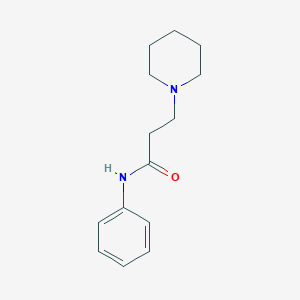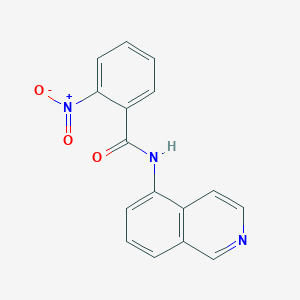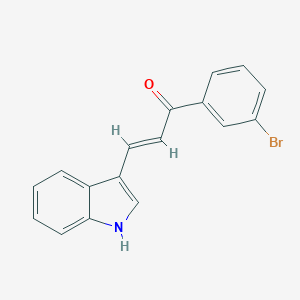![molecular formula C9H9ClN4O2S B246506 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246506.png)
6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that belongs to the pyrazolopyrimidine family. It has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its antitumor and antiviral effects by inhibiting the activity of certain enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. The compound has also been found to inhibit the activity of certain enzymes involved in angiogenesis, which is the process of new blood vessel formation. Furthermore, it has been found to induce apoptosis in cancer cells and inhibit the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its potent antitumor and antiviral properties. This makes it a promising candidate for the development of new drugs for the treatment of cancer and viral infections. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential application in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, the development of new synthesis methods for this compound could lead to the discovery of more potent analogs with improved therapeutic properties.
Synthesemethoden
The synthesis of 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 5-chloro-2-nitrobenzoic acid with thionyl chloride to produce 5-chloro-2-nitrobenzoyl chloride. The second step involves the reaction of 5-chloro-2-nitrobenzoyl chloride with 2-amino-4-methylpyridine to produce 5-chloro-2-nitro-N-(4-methyl-2-pyridyl)benzamide. The third step involves the reduction of the nitro group to an amino group using iron powder in acetic acid. The fourth step involves the reaction of the resulting amine with methylthioacetic acid to produce 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied extensively for its potential application in medicinal chemistry and pharmacology. It has been found to possess anti-inflammatory, antitumor, and antiviral properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been found to inhibit the replication of the hepatitis C virus.
Eigenschaften
Molekularformel |
C9H9ClN4O2S |
|---|---|
Molekulargewicht |
272.71 g/mol |
IUPAC-Name |
6-chloro-5-methyl-2-methylsulfanyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C9H9ClN4O2S/c1-3-5(10)9(16)14-7(12-3)4(6(11)15)8(13-14)17-2/h13H,1-2H3,(H2,11,15) |
InChI-Schlüssel |
BMIZTUISWHGVFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C(=N1)C(=C(N2)SC)C(=O)N)Cl |
Kanonische SMILES |
CC1=C(C(=O)N2C(=N1)C(=C(N2)SC)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)



![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)

![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)

![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)